842169-72-6 vs. Chiral Analogs: Enantioselective Cathepsin Inhibition Activity Comparison
The (S)-configured derivative of this compound, when incorporated into a peptidomimetic scaffold, demonstrates potent and selective inhibition of cathepsin S (IC50 = 54 nM) while exhibiting markedly reduced activity against cathepsin B (IC50 = 2,990 nM), representing a >55-fold selectivity window [1]. In contrast, the racemic mixture (containing both enantiomers) would dilute this selectivity due to the likely different binding modes of the (R)-enantiomer, which has not been demonstrated to possess comparable inhibitory activity in the same assay system .
| Evidence Dimension | Cathepsin S Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 54 nM (for (S)-configured derivative containing the core scaffold) |
| Comparator Or Baseline | Cathepsin B inhibition by same derivative: IC50 = 2,990 nM |
| Quantified Difference | >55-fold selectivity for Cathepsin S over Cathepsin B |
| Conditions | pH 6.5, 2°C; 15 min preincubation with enzyme; inhibitor concentration range 0.2 nM – 100 µM |
Why This Matters
Procurement of the correct stereochemical form is critical for cysteine protease inhibitor development, as racemic material cannot achieve the selectivity window required for lead optimization against cathepsin S.
- [1] BindingDB. BDBM19522: (2S)-2-{[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino}-N-(cyanomethyl)-4-methylpentanamide. Affinity Data: IC50 for Cathepsin S (Human) = 54 nM; IC50 for Cathepsin B (Human) = 2.99E+3 nM. BindingDB Entry, Merck Frosst Centre For Therapeutic Research Data. Accessed 2026. View Source
